Decanamide
Overview
Description
Decanamide, also known as decanoic acid amide or decylamide, is an organic compound with the molecular formula C₁₀H₂₁NO. It is a fatty acid amide derived from decanoic acid. This compound is a white crystalline solid that is soluble in organic solvents and has a variety of applications in different fields.
Mechanism of Action
Target of Action
Decanamide, specifically N-isobutyl this compound, is a type of alkamide . Alkamides are bioactive compounds that interact with various targets in plants . One of the primary targets of this compound is the cytokinin receptors in plants . Cytokinins are plant hormones that regulate various aspects of growth and development .
Mode of Action
This compound interacts with its targets, the cytokinin receptors, to regulate plant development . It has been found to be highly active in regulating primary root growth and lateral root formation . The proliferative-promoting activity of this compound treatment is evidenced by the formation of callus-like structures in primary roots .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the jasmonic acid (JA) biosynthesis and signaling pathways . JA is a plant hormone that plays a crucial role in plant growth, development, and defense responses . The activation of these pathways results in an overrepresentation of defense-responsive transcriptional networks .
Pharmacokinetics
The pharmacokinetics of this compound, like other alkamides, have been studied . Alkamides have been reported to have several biological activities and pharmacological effects, and many studies have reported on their mechanisms of action, structure-activity relationship, pharmacokinetics, and toxicity . .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It leads to increased expression of genes encoding enzymes for JA biosynthesis, which occurs in parallel with JA, nitric oxide (NO), and H2O2 accumulation . This results in enhanced defense responses in plants . At the cellular level, this compound promotes cell proliferation, as evidenced by the formation of callus-like structures in primary roots .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the sensitivity of plants to this compound can vary depending on their genetic makeup . Mutants with altered NO biosynthesis and signaling pathways show different responses to this compound treatment . .
Biochemical Analysis
Biochemical Properties
Decanamide interacts with various enzymes, proteins, and other biomolecules. It is known to activate the biosynthesis and signaling pathways of jasmonic acid (JA), a plant hormone that regulates plant growth and stress responses . This interaction suggests that this compound may play a role in biochemical reactions involving JA and its associated enzymes and proteins.
Cellular Effects
This compound has been found to influence cell function significantly. It activates defense-responsive transcriptional networks in Arabidopsis thaliana, a model organism in plant biology . This activation leads to an increase in the expression of genes encoding enzymes for JA biosynthesis, occurring in parallel with JA, nitric oxide (NO), and H2O2 accumulation . These changes suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its activation of JA biosynthesis and signaling pathways suggests that it may bind to enzymes involved in these pathways, leading to their activation . Additionally, the observed changes in gene expression indicate that this compound may influence the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
Given its role in activating JA biosynthesis and signaling pathways, it is plausible that its effects may change over time as these pathways are activated and the resulting biochemical reactions take place .
Metabolic Pathways
This compound is involved in the JA biosynthesis and signaling pathways These pathways involve various enzymes and cofactors, and this compound’s activation of these pathways suggests that it may interact with these molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanamide can be synthesized through several methods. One common method involves the reaction of decanoic acid with ammonia or an amine. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently. For example, the reaction of decanoic acid with ammonia in the presence of a catalyst such as zinc oxide at temperatures around 200°C can yield this compound .
Another method involves the reaction of decanoic acid chloride with an amine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid nitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts the nitrile group to an amide group, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Decanamide can undergo various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield decanoic acid and ammonia or an amine.
Oxidation: this compound can be oxidized to produce decanoic acid and other oxidation products.
Reduction: this compound can be reduced to produce decylamine.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions. The reaction is typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.
Major Products Formed
Hydrolysis: Decanoic acid and ammonia or an amine.
Oxidation: Decanoic acid and other oxidation products.
Reduction: Decylamine.
Scientific Research Applications
Decanamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Decanamide belongs to the class of fatty acid amides, which includes other compounds such as:
Octanamide: Similar to this compound but with a shorter carbon chain (C₈H₁₇NO).
Dothis compound: Similar to this compound but with a longer carbon chain (C₁₂H₂₅NO).
N-isobutyl this compound: A derivative of this compound with an isobutyl group attached to the nitrogen atom.
Compared to these similar compounds, this compound is unique in its specific chain length and its ability to modulate cytokinin signaling pathways in plants. Its specific properties make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTWLYPCGCUWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022380, DTXSID80867310 | |
Record name | Amides, C10-16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-29-1, 67700-97-4 | |
Record name | Decanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, C10-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amides, C10-16 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amides, C10-16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-1-amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amides, C10-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Decanamide itself doesn't have a well-defined biological target, research has focused on its derivatives, particularly alkamides like N-isobutyl this compound. These compounds influence plant development by modulating root system architecture (RSA) [, , , ]. N-isobutyl this compound, for example, inhibits primary root growth and promotes lateral root formation in Arabidopsis []. This effect appears to be mediated by nitric oxide (NO), acting as a signaling intermediate []. Furthermore, alkamides may interact with cytokinin signaling pathways, impacting meristematic activity and plant development [].
ANone: this compound is a straight-chain fatty amide.
A: this compound derivatives, particularly N,N-dialkyl amides like N,N-dihexyl this compound (DHDA), have been investigated for their use in nuclear fuel reprocessing []. They exhibit a higher limiting organic concentration for thorium extraction compared to traditional extractants like tri-n-butyl phosphate (TBP), making them potentially advantageous in managing high-level waste solutions [].
A: Yes, computational chemistry has been instrumental in understanding the interaction of this compound derivatives with biological targets. For instance, product-based transition-state modeling (PBTSM) was employed to study the catalytic mechanism of the metallo-γ-lactonase AiiA, an enzyme inhibited by a cyclobutanone derivative with a this compound moiety []. Docking studies provided insight into the substrate-enzyme interactions and the binding mode of the inhibitor [].
A: Research on alkamides, particularly those structurally related to this compound, has provided valuable insights into SAR [, , ]. In Arabidopsis, both the length of the acyl chain and the amide moiety significantly impact the biological activity of these compounds []. N-isobutyl this compound, with its specific acyl chain length and amide structure, emerges as a potent regulator of root development []. These findings suggest that even minor structural modifications can profoundly influence the activity and potency of this compound derivatives.
ANone: Specific SHE regulations for this compound might vary depending on the country and intended application. Given its use in various chemical processes and potential applications in areas like agrochemicals, it is crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
A: Research identified a recessive N-isobutyl this compound-resistant mutant in Arabidopsis, designated as this compound resistant root (drr1) [, ]. This mutant exhibited continued primary root growth and reduced lateral root formation in response to N-isobutyl this compound, suggesting a role for the DRR1 gene in mediating alkamide responses [, ]. The drr1 mutant also displayed altered sensitivity to bacterial quorum-sensing signals, indicating potential cross-talk between alkamide and N-acyl-l-homoserine lactone signaling pathways in plants [, ].
ANone: The provided research articles do not delve into drug delivery and targeting strategies using this compound.
ANone: Research on this compound has not yet identified specific biomarkers or diagnostics.
ANone: Various analytical methods are employed to characterize and quantify this compound and its derivatives. Common techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds based on their mass-to-charge ratio. This technique is particularly useful for analyzing fatty acid amides like this compound and its derivatives in complex mixtures [, , ].
- Thin Layer Chromatography (TLC): A simple and rapid technique for separating and analyzing mixtures based on the differential affinity of compounds for a stationary phase and a mobile phase. TLC is often used for preliminary screening and qualitative analysis of this compound derivatives [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the structure and dynamics of molecules. NMR is particularly useful for elucidating the chemical structure of novel this compound derivatives and studying their interactions with other molecules [, ].
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies and characterizes functional groups present in molecules based on their characteristic infrared absorption patterns. FTIR is often employed to confirm the presence of specific functional groups, such as amide bonds, in this compound derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.